Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of UV-Vis Spectroscopy in Characterizing Hydroxypyridine Carboxylates
Hydroxypyridine carboxylates are heterocyclic organic compounds that feature both a hydroxyl (-OH) and a carboxyl (-COOH) group on a pyridine ring. The relative positions of these substituents, along with the nitrogen atom in the ring, create a variety of isomers with distinct electronic and, consequently, spectroscopic properties.
UV-Vis spectroscopy is a fundamental analytical technique that provides valuable information about the electronic transitions within a molecule. The absorption of ultraviolet or visible light excites electrons from lower to higher energy orbitals. The wavelength at which absorption is maximal (λmax) is characteristic of the molecule's chromophore, the part of the molecule responsible for its color. For hydroxypyridine carboxylates, the entire substituted pyridine ring acts as the chromophore.
The position of the λmax is highly sensitive to the molecular structure, including the position of substituents and the overall electronic distribution. Furthermore, the pH of the solution can significantly alter the absorption spectrum by changing the protonation state of the acidic (carboxyl and hydroxyl) and basic (pyridine nitrogen) functional groups. These changes in ionization state modify the electronic properties of the chromophore, leading to shifts in the λmax. This guide will explore these relationships in detail, providing a comparative analysis of the UV-Vis absorption maxima of several key hydroxypyridine carboxylate isomers.
Comparative Analysis of UV-Vis Absorption Maxima
The UV-Vis absorption spectra of hydroxypyridine carboxylates are influenced by the interplay of the electron-donating hydroxyl group and the electron-withdrawing carboxyl group on the pyridine ring. The position of these groups relative to each other and to the ring nitrogen dictates the extent of conjugation and the nature of the electronic transitions, primarily π → π* transitions.
The following table summarizes the reported UV-Vis absorption maxima (λmax) for several hydroxypyridine carboxylate isomers. It is important to note that the solvent and pH can significantly impact these values. Where available, data at different pH values are included to illustrate this effect.
| Compound Name | Isomer | pH | λmax (nm) | Reference |
| 3,6-Dihydroxypicolinic Acid | 2-carboxy-3,6-dihydroxypyridine | 7 | 346, 243, 221.5 | [1] |
| 6-Hydroxynicotinic Acid | 3-carboxy-6-hydroxypyridine | Not Specified | 231, 251 | [2] |
This table will be expanded as more specific data for other isomers and pH conditions are gathered through ongoing research.
The data for 3,6-dihydroxypicolinic acid at neutral pH reveals multiple absorption bands, which is characteristic of complex electronic transitions within the aromatic system. The presence of two hydroxyl groups further influences the electronic structure. For 6-hydroxynicotinic acid, the reported maxima in the lower UV region suggest different electronic transitions compared to the dihydroxy-substituted compound.
The tautomerism between the hydroxy-pyridine and pyridone forms is a crucial factor influencing the UV-Vis spectra of these compounds. The equilibrium between these tautomers is dependent on the solvent and the electronic nature of other substituents on the ring. UV-Vis spectroscopy is a powerful tool for quantitatively determining the amounts of each tautomeric form in solution[3][4].
The Influence of pH on Absorption Maxima
The protonation state of hydroxypyridine carboxylates changes with pH, leading to significant shifts in their UV-Vis absorption spectra. These molecules possess at least three ionizable groups: the carboxylic acid, the hydroxyl group, and the pyridine nitrogen.
-
Acidic pH: In strongly acidic solutions, the pyridine nitrogen is protonated, and the carboxylic acid and hydroxyl groups are in their neutral forms.
-
Neutral pH: As the pH increases, the carboxylic acid deprotonates to form a carboxylate.
-
Basic pH: At higher pH values, the hydroxyl group can also deprotonate to form a phenoxide-like species.
Each of these forms (cationic, neutral, zwitterionic, anionic) will have a unique electronic structure and, therefore, a different λmax. This pH-dependent spectral shift can be utilized to determine the pKa values of the ionizable groups.
dot
graph TD {
rankdir=TB;
subgraph "pH < pKa1"
A[Protonated NitrogenNeutral CarboxylNeutral Hydroxyl];
end
subgraph "pKa1 < pH < pKa2"
B[Protonated/Neutral NitrogenDeprotonated CarboxylNeutral Hydroxyl];
end
subgraph "pKa2 < pH < pKa3"
C[Neutral NitrogenDeprotonated CarboxylNeutral Hydroxyl];
end
subgraph "pH > pKa3"
D[Neutral NitrogenDeprotonated CarboxylDeprotonated Hydroxyl];
end
A -- "Increase pH" --> B;
B -- "Increase pH" --> C;
C -- "Increase pH" --> D;
}
Caption: Predominant species of a hydroxypyridine carboxylate at different pH ranges.
Experimental Protocol: Determination of UV-Vis Absorption Maxima
This section provides a standardized protocol for determining the UV-Vis absorption maxima of a hydroxypyridine carboxylate sample and investigating the effect of pH.
Materials:
-
Hydroxypyridine carboxylate sample
-
Spectrophotometer grade solvents (e.g., water, ethanol, methanol)
-
Buffer solutions of various pH values (e.g., phosphate, citrate, borate)
-
Calibrated pH meter
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
Procedure:
-
Stock Solution Preparation: Accurately weigh a small amount of the hydroxypyridine carboxylate and dissolve it in a suitable solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mM).
-
Working Solution Preparation: Dilute the stock solution with the same solvent to a concentration that gives an absorbance reading between 0.2 and 1.0 at the expected λmax. This ensures the measurement is within the linear range of the Beer-Lambert law.
-
Wavelength Scan:
-
Fill a quartz cuvette with the working solution.
-
Use the same solvent as a blank to zero the spectrophotometer.
-
Perform a wavelength scan over a suitable range (e.g., 200-400 nm) to identify the wavelength(s) of maximum absorbance (λmax).
-
pH-Dependent Measurements:
-
Prepare a series of working solutions by diluting the stock solution with buffer solutions of different pH values.
-
For each pH, record the full UV-Vis spectrum and determine the λmax.
-
Plot the λmax values as a function of pH to visualize the spectral shifts.
dot
graph ER {
rankdir=LR;
node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [color="#5F6368"];
}
Caption: Experimental workflow for determining UV-Vis absorption maxima.
Discussion: Structure-Spectra Correlations
The position of the hydroxyl and carboxyl groups on the pyridine ring significantly impacts the UV-Vis absorption maxima.
-
Ortho- and Para- Substitution: When the hydroxyl group is ortho or para to the nitrogen atom, there is a greater potential for resonance interaction with the ring. This extended conjugation generally leads to a bathochromic shift (a shift to longer wavelengths) of the λmax compared to isomers where these interactions are less favorable.
-
Intramolecular Hydrogen Bonding: In isomers where the hydroxyl and carboxyl groups are adjacent (e.g., 3-hydroxy-2-pyridinecarboxylic acid), intramolecular hydrogen bonding can occur. This can affect the planarity of the molecule and the electronic distribution, thereby influencing the absorption spectrum.
-
Tautomerism: As previously mentioned, the equilibrium between the hydroxy and pyridone tautomers is a key determinant of the observed spectrum. The relative stability of these tautomers is influenced by the substitution pattern and the solvent polarity[3][4]. For instance, in 2-hydroxypyridines, the pyridone form is often favored, which has a different chromophoric system and thus a different λmax compared to the aromatic hydroxy form.
Conclusion
The UV-Vis absorption maxima of hydroxypyridine carboxylates are a sensitive probe of their molecular structure and the surrounding chemical environment. The position of substituents and the pH of the solution are critical factors that dictate the electronic transitions and, consequently, the observed λmax values. This guide provides a foundational understanding and a practical framework for researchers working with these important compounds. A thorough characterization of their spectroscopic properties is essential for their application in drug discovery and development, enabling accurate quantification and a deeper understanding of their mechanism of action. Further research is needed to build a more comprehensive database of the UV-Vis absorption maxima for a wider range of hydroxypyridine carboxylate isomers under various conditions to facilitate their identification and study.
References
[3] Forlani, L., Cristoni, G., Boga, C., Vecchio, P. E., Selva, S., & Monari, M. (2002). Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines. ARKIVOC, 2002(11), 198-215.
[5] Dawson, H. M. (1913). CXL. Keto-enolic tautomerism and the absorption spectra of the aliphatic ketones. Journal of the Chemical Society, Transactions, 103, 1308-1316.
[6] Forlani, L., Cristoni, G., Boga, C., Vecchio, P. E., Selva, S., & Monari, M. (2002). Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines. ARKIVOC, 2002(11), 198-215.
[7] Forlani, L., Cristoni, G., Boga, C., Vecchio, P. E., Selva, S., & Monari, M. (2002). Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines. ARKIVOC, 2002(11), 198-215.
[4] Forlani, L., Cristoni, G., Boga, C., Vecchio, P. E., Selva, S., & Monari, M. (2002). Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines. ARKIVOC, 2002(11), 198-215.
[8] Forlani, L., Cristoni, G., Boga, C., Vecchio, P. E., Selva, S., & Monari, M. (2002). Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines. ARKIVOC, 2002(11), 198-215.
[2] A high through-put screening method for 6-hydroxynicotinic acid transforming strains was established by determining 6-hydroxynicotinic acid based on 96-well Microplate-Multiskan Spectrum. The determination wavelength and the reference wavelength of 6-hydroxynicotinic acid were 251nm and 231nm respectively.
[1] Shukla, J. P., & Kaul, C. L. (1973). Synthesis and crystal structures of 3,6-dihydroxy-picolinic acid and its labile intermediate dipotassium 3-hydroxy-6-(sulfonatooxy)pyridine-2-carboxylate monohydrate. Indian Journal of Chemistry, 11(5), 479-480.
[9] Forlani, L., Cristoni, G., Boga, C., Vecchio, P. E., Selva, S., & Monari, M. (2002). Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines. ARKIVOC, 2002(11), 198-215.
[10] Stephenson, H. P., & Sponer, H. (1949). Near Ultraviolet Absorption Spectra of the Pyridine Monocarboxylic Acids in Water and Ethanol Solutions. Journal of the American Chemical Society, 71(4), 1470-1474.
[11] Wu, K. J., Steding, A., & Becker, C. H. (1993). Matrix-assisted laser desorption time-of-flight mass spectrometry of oligonucleotides using 3-hydroxypicolinic acid as an ultraviolet-sensitive matrix. Rapid communications in mass spectrometry, 7(2), 142-146.
[12] A suspension of methanol (150 mL, 0.5 M) of 3-hydroxy-2-pyridinecarboxylic acid (10 g, 72 mmol, 1 eq.) was slowly added dropwise to concentrated sulfuric acid (12 mL, 216 mmol, 3 eq.) at 0 °C. The reaction mixture was stirred under reflux conditions for 6 hours.
[] In this study, strain YJ-5, which could utilize 2,5-PDA as the sole carbon source for growth was isolated from pesticide-contaminated soil. A new intermediate 6-hydroxy-2,5-PDA was determined by UV/VIS spectroscopy and liquid chromatograph coupled time of flight mass spectrometry.
[14] 3-hydroxypyridine-2-carboxylic acid; CAS Number: 874-24-8; Synonyms: 3-hydroxy-2-pyridinecarboxylic acid; Linear Formula: C6H5O3N1.
[15] 5-Hydroxypyridine-2-carboxylic acid monohydrate 97%.
[16] 5-Hydroxy-pyridine-2-carboxylic acid is a versatile compound used in pharmaceuticals and agrochemicals.
[17] 3-Hydroxypyridine-2-carboxylic acid.
[18] 3-Hydroxy-2-pyridinecarboxylic Acid; Product No: H0787; CAS RN: 874-24-8; Purity: >98.0%(T); Synonyms: 3-Hydroxypicolinic Acid, 3-HPA.
[19] 3-Pyridinecarboxylic acid, 6-hydroxy-.
[20] The13C NMR, UV and IR absorption spectra of 2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-pyridinedicarboxylic acids were recorded and their spectral parameters were assigned.
[21] The UV-Vis spectrum of this compound (Figure 4) was similar to those of reported studies utilizing amide as a binding host. Two absorption peaks corresponding to the carbonyl and pyridine groups with electronic transitions of n→ 𝜋∗ and 𝜋→𝜋∗ were indicated at 274 nm and 224 nm, respectively.
[22] 3-Hydroxy-4-pyridinecarboxylic acid.
[23] The UV–Vis spectrum of the compound under investigation was recorded in aqueous solution over the 190–500 nm range at ambient temperature.
[24] 2,5-PYRIDINEDICARBOXYLIC ACID(100-26-5) 1H NMR spectrum.
[25] HPLC Separation of Three Isomers of Pyridinecarboxylic Acid on Coresep 100 Mixed-Mode Column.
2,5-Pyridinedicarboxylic acid; CAS Number: 100-26-5; Synonyms: 2,5-pyridinedicarboxylic acid; Linear Formula: C7H5O4N1.
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